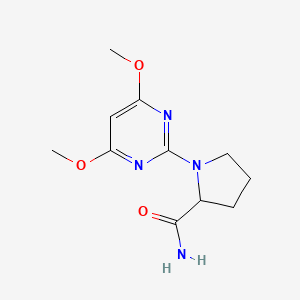![molecular formula C15H20N4OS B6448111 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-15-0](/img/structure/B6448111.png)
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized to introduce the pyrrolidin-3-amine and oxan-4-yl groups. Common reagents used in these reactions include various halogenating agents, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .
化学反応の分析
Types of Reactions
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
作用機序
The mechanism of action of 1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their biological activities.
Thieno[2,3-d]pyrimidine derivatives: These compounds also feature the thieno[2,3-d]pyrimidine core and have been studied for their therapeutic potential.
Uniqueness
1-(oxan-4-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine is unique due to its specific combination of functional groups and heterocyclic structures.
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-14-13-4-8-21-15(13)17-10-16-14/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBYKMIYZTIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=C3C=CSC3=NC=N2)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6448030.png)
![1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B6448038.png)

![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B6448042.png)
![3-chloro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448053.png)
![3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6448064.png)
![5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine](/img/structure/B6448074.png)
![4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6448082.png)
![1-(3-{[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6448091.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6448102.png)
![5-bromo-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6448107.png)
![1-methyl-3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B6448116.png)
![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6448120.png)
![1-methyl-3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B6448124.png)
